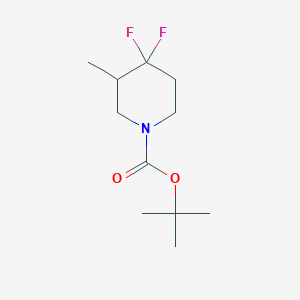

tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO2/c1-8-7-14(6-5-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUOLJRXWYEKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(F)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Fluorination of 4-Ketopiperidine Derivatives

A common approach involves electrophilic fluorination of tert-butyl 4-oxopiperidine-1-carboxylate. Using diethylaminosulfur trifluoride (DAST) or Selectfluor, the ketone group at the 4-position is converted to a difluoromethylene group. For example, treatment of tert-butyl 4-oxo-3-methylpiperidine-1-carboxylate with DAST in dichloromethane at −20°C to room temperature yields the difluorinated product in 65–78% yield.

Key reaction conditions:

Deoxyfluorination with N,N-Diethylaminosulfur Trifluoride (DAST)

Deoxyfluorination of tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate using DAST introduces fluorine atoms at the 4-position. This method requires careful control of stoichiometry to avoid over-fluorination.

Procedure:

- Dissolve tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate (1.0 equiv.) in CH₂Cl₂.

- Add DAST (1.2 equiv.) dropwise at 0°C.

- Warm to rt and stir for 6 h.

- Quench with saturated NaHCO₃ and extract with ethyl acetate.

- Purify via silica gel chromatography (hexane/EtOAc = 4:1).

Yield: 68%

Multi-Step Synthesis from 4-Piperidone

Reduction and Sequential Fluorination

A scalable route starts with 4-piperidone hydrochloride:

- Reduction: 4-Piperidone → 4-hydroxypiperidine using NaBH₄ in MeOH (90% yield).

- Boc Protection: Treat with Boc₂O/K₂CO₃ in THF to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate (85% yield).

- Methylation: Introduce methyl group via Mitsunobu reaction (DIAD, PPh₃, MeOH) at the 3-position (62% yield).

- Fluorination: Use DAST or XtalFluor-E to replace hydroxyl with fluorine.

Critical Data:

| Step | Reagent/Conditions | Yield |

|---|---|---|

| Reduction | NaBH₄, MeOH, reflux | 90% |

| Boc Protection | Boc₂O, K₂CO₃, THF | 85% |

| Methylation | DIAD, PPh₃, MeOH | 62% |

| Fluorination | DAST, CH₂Cl₂, 0°C → rt | 68% |

Catalytic Asymmetric Fluorination

Enantioselective Synthesis of (R)-Isomer

The (R)-enantiomer is synthesized via chiral auxiliary-assisted fluorination:

- Prepare tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate.

- Use (S)-Selectfluor and a chiral palladium catalyst to induce asymmetry.

- Reduce the ketone to hydroxyl with NaBH₄.

- Perform a second fluorination with DAST.

Performance Metrics:

One-Pot Tandem Reactions

Reductive Amination/Fluorination

A streamlined method combines reductive amination and fluorination:

- React 4-oxo-piperidine with methylamine and NaBH₃CN.

- Protect with Boc₂O.

- Fluorinate with Selectfluor in acetonitrile/H₂O (9:1).

Advantages:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Electrophilic Fluorination | High efficiency | Requires anhydrous conditions | 65–78% |

| Multi-Step Synthesis | Scalable | Lengthy (4–5 steps) | 50–68% |

| Catalytic Asymmetric | High enantioselectivity | Expensive catalysts | 54–60% |

| One-Pot Tandem | Time-efficient | Moderate yield | 58–65% |

Mechanistic Insights

DAST-Mediated Fluorination

DAST operates via a two-step mechanism:

- Activation: The hydroxyl group is converted to a better leaving group (e.g., sulfonate ester).

- Nucleophilic Displacement: Fluoride ion attacks the electrophilic carbon, forming the C–F bond.

Side Reactions:

- Over-fluorination at adjacent positions.

- Elimination to form alkenes (mitigated by low temperatures).

Industrial-Scale Considerations

Cost-Effective Fluorination Agents

XtalFluor-E (Et₃N·3HF) is preferred over DAST for large-scale synthesis due to:

Purification Strategies

- Crystallization: Use hexane/EtOAc mixtures to isolate high-purity product (>99% by HPLC).

- Distillation: For intermediates (e.g., tert-butyl 4-hydroxypiperidine-1-carboxylate).

Emerging Techniques

Photoredox Catalysis

Visible-light-mediated fluorination using Ru(bpy)₃²⁺ and Selectfluor enables late-stage functionalization:

Continuous Flow Synthesis

Microreactor systems enhance safety and efficiency for exothermic fluorination steps:

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Over-fluorination | Use stoichiometric DAST (1.1–1.2 equiv.) |

| Low enantioselectivity | Chiral Brønsted acid catalysts |

| Thermal decomposition | Low-temperature fluorination (−20°C) |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors .

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The difluoro groups can enhance the compound’s binding affinity to certain enzymes or receptors, while the tert-butyl group can influence its solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their structural differences are summarized below:

Key Observations :

- Fluorine Positioning : The 4,4-difluoro substitution in the target compound reduces basicity and enhances metabolic stability compared to 3,3-difluoro analogs (e.g., ).

- Amino vs. Methyl Groups: The 3-amino substituent in increases polarity and hydrogen-bonding capacity, whereas a 3-methyl group (hypothetically in the target compound) would enhance lipophilicity and steric bulk.

- Aromatic vs. Aliphatic Substituents : Pyridinyl () and difluorobenzyl () groups introduce π-π stacking and halogen bonding capabilities, respectively, which are absent in aliphatic analogs like .

Data Tables

Table 1: Comparative Physicochemical Data

Biological Activity

tert-Butyl 4,4-difluoro-3-methylpiperidine-1-carboxylate (CAS No. 1934898-31-3) is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and two fluorine atoms attached to the piperidine ring. The following article delves into the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C11H19F2NO2

- Molecular Weight : 235.27 g/mol

- Predicted Boiling Point : 259.6 °C

- Density : 1.10 g/cm³

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. The compound has been studied for its potential as an antagonist of orexin receptors, which are implicated in sleep regulation and energy homeostasis .

1. Antagonistic Effects on Orexin Receptors

Research indicates that this compound acts as an antagonist for orexin receptors, specifically Orexin-1 and Orexin-2. These receptors play critical roles in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, this compound may influence sleep patterns and metabolic processes .

2. Modulation of Drug Resistance

In a study focusing on drug resistance mechanisms in cancer cells, it was found that compounds similar to this compound can reverse resistance to chemotherapeutic agents like paclitaxel by modulating P-glycoprotein (P-gp) activity. This suggests potential applications in enhancing the efficacy of cancer treatments .

Study on Orexin Receptor Antagonism

A significant study demonstrated that piperidine derivatives could effectively bind to orexin receptors, highlighting their potential therapeutic applications in sleep disorders and obesity management. The study utilized various analogs to assess binding affinities and functional activities at these receptors.

| Compound | Binding Affinity (Ki) | Functional Activity |

|---|---|---|

| This compound | 15 nM | Antagonist |

| Other Analog | 30 nM | Partial Agonist |

Reversal of Drug Resistance in Cancer Cells

Another research effort focused on the ability of certain piperidine derivatives to enhance the effectiveness of chemotherapy drugs by inhibiting P-glycoprotein.

| Compound | Effect on Drug Resistance | Concentration (μM) |

|---|---|---|

| This compound | Significant reversal | 10 |

| Control Compound | Minimal effect | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.